8-Hydroxyundeca-4,10-dienenitrile
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Overview
Description
8-Hydroxyundeca-4,10-dienenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and two double bonds within an eleven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyundeca-4,10-dienenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undec-4,10-dien-1-ol and a suitable nitrile precursor.
Reaction Conditions: The hydroxyl group is introduced through a hydroxylation reaction, while the nitrile group is introduced via a nitrile formation reaction. These reactions often require specific catalysts and reaction conditions, such as elevated temperatures and controlled pH levels.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyundeca-4,10-dienenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The double bonds can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products
Oxidation: Formation of 8-oxo-undeca-4,10-dienenitrile.
Reduction: Formation of 8-amino-undeca-4,10-dienenitrile.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
8-Hydroxyundeca-4,10-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hydroxyundeca-4,10-dienenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The double bonds may also participate in reactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in having a hydroxyl group, but differs in its aromatic structure.
Undeca-4,10-dienenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Amino-undeca-4,10-dienenitrile: Similar structure but with an amino group instead of a hydroxyl group.
Properties
CAS No. |
63049-60-5 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
8-hydroxyundeca-4,10-dienenitrile |
InChI |
InChI=1S/C11H17NO/c1-2-8-11(13)9-6-4-3-5-7-10-12/h2-4,11,13H,1,5-9H2 |
InChI Key |
PTAKBFGQGTYARR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCC=CCCC#N)O |
Origin of Product |
United States |
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